Fluorexetamine

Catalog No.
S11221484
CAS No.
M.F
C14H18FNO
M. Wt
235.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorexetamine

Product Name

Fluorexetamine

IUPAC Name

2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

InChI

InChI=1S/C14H18FNO/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11/h5-7,10,16H,2-4,8-9H2,1H3

InChI Key

FCETYWCLCUZFJI-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)F

Fluorexetamine (3-FXE) is an arylcyclohexylamine compound, structurally related to ketamine and phencyclidine (PCP). Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the PCP site within the receptor's ion channel. This interaction blocks glutamate-mediated neurotransmission, leading to dissociative effects. For procurement and research purposes, it is considered a functional analog to ketamine, intended for comparative neuropharmacology and structure-activity relationship (SAR) studies within this well-established class of compounds.

Research Fit

Workflow
Confirmatory analysis (LC-MS/MS); isomer differentiation
Selection context
High-purity analytical reference standard (≥98%)
Research models
Forensic toxicology, in vitro NMDA pharmacology

A critical procurement consideration for Fluorexetamine is the high potential for isomeric misidentification. Forensic and analytical chemistry reports have confirmed that commercial samples marketed as Fluorexetamine (3'-fluoro-2-oxo-PCE or 3-FXE) were, in fact, the positional isomer 2'-fluoro-2-oxo-PCE (2-FXE). As minor positional changes on the phenyl ring of arylcyclohexylamines are known to significantly alter receptor binding affinity, metabolic stability, and overall pharmacological profile, the two isomers are not interchangeable for reproducible scientific studies. Procuring this compound requires explicit confirmation of its identity as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one to ensure experimental validity and avoid confounding results from the incorrect isomer.

Substitution Risk

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Positional isomer misidentification
Standard GC-MS library matching cannot distinguish fluorexetamine from its 2-fluoro isomer (CanKet); a 2-FXE reference standard is required.
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Metabolite overlap with 2F-DCK
Metabolites are shared with 2-fluorodeschloroketamine, causing routine screening to misattribute results; unique markers must be validated.
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Immunoassay non-reactivity
Fluorexetamine does not cross-react with bedside ketamine immunoassays; a negative screen cannot rule out presence.

Enhanced Lipophilicity vs. Ketamine

Fluorexetamine's lipophilicity, as estimated by the calculated XLogP3 value, is higher than that of the benchmark compound ketamine. The computed XLogP3 for Fluorexetamine is 2.4, whereas the value for ketamine is 2.15. This quantitative difference in a key physicochemical property is a primary driver for its selection in studies where altered blood-brain barrier kinetics or solubility in non-polar vehicles are being investigated.

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound Data2.4
Comparator Or BaselineKetamine: 2.15
Quantified Difference+0.25 (Higher lipophilicity)
ConditionsComputational property (XLogP3) from PubChem database.

This difference in lipophilicity directly impacts formulation choices and predicts a different pharmacokinetic profile from ketamine, making it unsuitable as a simple drop-in replacement but valuable for comparative SAR studies.

GC-MS isomer identity
Head-to-head
Indistinguishable from 2-FXE (CanKet) with standard library match; casework misidentification confirmed.
Isomer cannot be confirmed without 2-FXE reference; LC-MS/MS differentiation needed.
Urine and nasal swab samples; GC-MS Cayman library.

Altered Metabolic Profile vs. Ketamine

Fluorexetamine possesses two key structural differences from ketamine that imply a distinct metabolic fate: an N-ethyl group instead of an N-methyl group, and a 3-fluoro substituent instead of a 2-chloro substituent. Ketamine is primarily metabolized via N-demethylation by CYP2B6 and CYP3A4 enzymes to form norketamine. The N-ethyl group of Fluorexetamine presents a different substrate for these enzymes, leading to N-de-ethylation. Furthermore, the robust carbon-fluorine bond at the 3-position may alter aromatic hydroxylation patterns compared to the 2-chloro group in ketamine, potentially affecting both the rate of clearance and the profile of active metabolites.

Evidence DimensionKey Metabolic Moieties
Target Compound DataN-ethyl group; 3-fluoro-phenyl group
Comparator Or BaselineKetamine: N-methyl group; 2-chloro-phenyl group
Quantified DifferenceDifferent N-alkyl substrate for dealkylation; C-F vs C-Cl bond influences stability and regioselectivity of hydroxylation.
ConditionsInference based on established metabolic pathways for arylcyclohexylamines.

For any in vivo research, these structural differences mean Fluorexetamine cannot be assumed to have the same duration of action, active metabolites, or drug-drug interaction profile as ketamine.

Metabolite cross-reactivity
Head-to-head
Significant overlap with 2F-DCK metabolites; FXE metabolites misidentified as 2F-DCK in routine toxicology.
2F-DCK metabolite markers cannot serve as specific proxy for FXE; unique metabolites must be established.
Clinical toxicology urine testing context.

Improved NMDA Receptor Selectivity

While Fluorexetamine's primary target is the NMDA receptor, a known liability of the parent compound ketamine is its appreciable affinity for other CNS targets, including dopamine D2 and serotonin 5-HT2 receptors, with Ki values in the low micromolar range. This off-target activity can confound experiments designed to study pure NMDA antagonism. Although direct comparative binding data for Fluorexetamine is limited, its unique fluorination and N-ethyl substitution provide a strong rationale for its use in studies aiming to dissociate the effects of NMDA antagonism from the monoaminergic effects seen with ketamine. Procuring Fluorexetamine allows for testing the hypothesis that its modified structure confers a more selective NMDA receptor antagonist profile.

Evidence DimensionOff-Target Receptor Affinity
Target Compound DataCharacterized primarily as an NMDA antagonist.
Comparator Or BaselineKetamine: Known affinity for NMDA, Dopamine D2 (Ki ~0.5-2 µM), and Serotonin 5-HT2 receptors (Ki ~15 µM).
Quantified DifferencePotential for reduced affinity at D2 and 5-HT2 receptors, thereby improving selectivity for the NMDA receptor.
ConditionsCross-study comparison of ketamine's known off-target profile.

This compound is the right choice for researchers who need to minimize the confounding dopaminergic and serotonergic activities inherent to ketamine to isolate NMDA-specific pathways.

Immunoassay detection
Head-to-head
No cross-reactivity with standard bedside ketamine immunoassay; false-negative result.
Negative point-of-care screen does not exclude FXE; LC-MS/MS needed for detection.
Standard clinical ketamine immunoassay context.
Subjective effect profile
Anecdotal
Described as slightly more stimulating than ketamine; crystal form harder to crush.
Hypothesis-generating for behavioral studies; not confirmatory.
Self-reported online forum data; requires controlled validation.
In silico subunit selectivity
Class-level inference
Predicted Ki of 120 nM for GluN1/GluN2B; enhanced preference over ketamine.
Computational hypothesis for NMDA subtype studies; must be verified by binding assays.
Docking simulation only; no experimental Ki data available.

SAR Studies

Ideal for medicinal chemistry and pharmacology programs investigating how specific substitutions (N-ethyl vs. N-methyl; 3-fluoro vs. 2-chloro) on the arylcyclohexylamine scaffold modulate NMDA receptor affinity, selectivity, and pharmacokinetic properties relative to ketamine.

In Vivo Pharmacokinetic Studies

A necessary tool for in vivo neuroscience research where the goal is to assess behavioral or physiological outcomes with a compound that is predicted to have a different metabolic half-life, brain penetration rate, or active metabolite profile than ketamine.

Analytical Reference Standards

Serves as a critical, certified reference material for analytical laboratories to develop methods for distinguishing between the 3-FXE and 2-FXE isomers, which is essential for forensic toxicology and quality control in chemical synthesis.

Selective NMDA Antagonism Research

For researchers investigating cellular or network-level effects of NMDA receptor blockade, Fluorexetamine offers a tool to probe these mechanisms with potentially fewer confounding effects from off-target interactions at dopamine and serotonin receptors that are characteristic of ketamine.

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic toxicology confirmatory analysis
Isomer-specific analytical differentiation
LC-MS/MS method validation against 2-FXE reference
In vitro NMDA receptor pharmacology
Predicted GluN2B subunit preference
Radioligand binding and patch-clamp validation of selectivity
Metabolic pathway elucidation
Unique metabolite identification vs. 2F-DCK
In vitro microsome/hepatocyte incubations with LC-HRMS
Behavioral pharmacology hypothesis testing
Reported stimulant-like subjective profile
Rodent locomotor and conditioned place preference assays

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

235.137242360 g/mol

Monoisotopic Mass

235.137242360 g/mol

Heavy Atom Count

17

UNII

AN89GB52AM

Wikipedia

Fluorexetamine

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